MONO-DODECYL ITACONATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

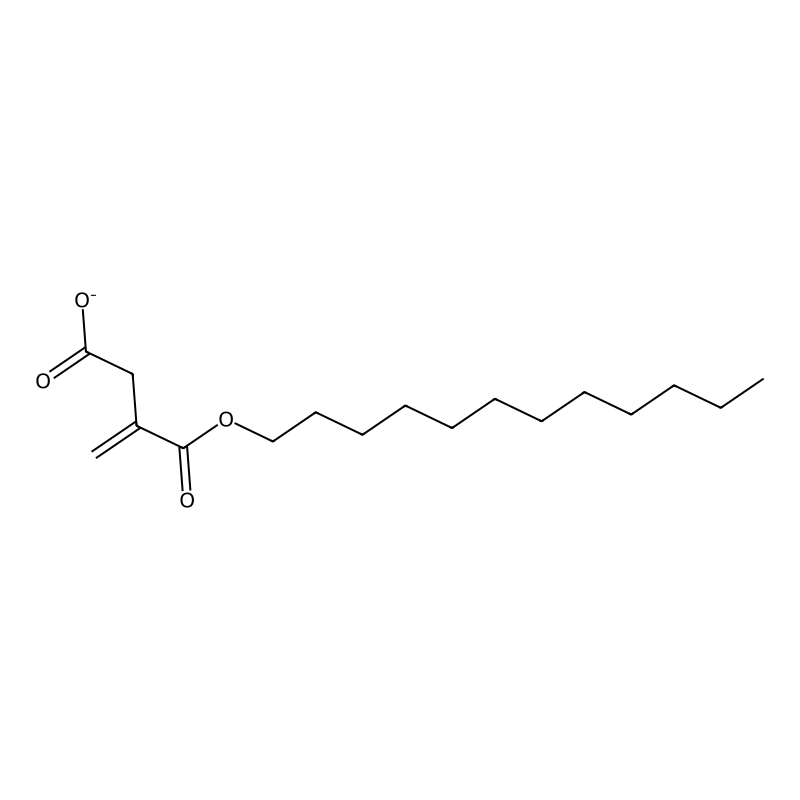

Mono-dodecyl itaconate is an organic compound derived from itaconic acid and dodecanol. It belongs to the class of itaconate esters, which are characterized by the presence of a carboxylic acid group and an ester group linked to an unsaturated carbon chain . The compound features a long alkyl chain (dodecyl group) attached to one of the carboxylic acid groups of itaconic acid, while the other carboxylic acid group remains free.

- Esterification: The free carboxylic acid group can undergo further esterification reactions with alcohols to form disubstituted itaconate esters .

- Polymerization: The compound can be polymerized to form poly(mono-dodecyl itaconate), a comb-like polymer with interesting solution properties .

- Sulfonation: Mono-dodecyl itaconate can undergo sulfonation reactions to produce surfactants with enhanced water solubility .

While specific biological activities of mono-dodecyl itaconate are not extensively reported in the provided search results, itaconic acid and its derivatives have shown potential biological properties:

- Antimicrobial activity: Some itaconate derivatives exhibit antimicrobial properties, which could be explored for mono-dodecyl itaconate.

- Biodegradability: Polymers derived from itaconic acid have shown biodegradability, suggesting that mono-dodecyl itaconate and its polymers may also possess this property .

Mono-dodecyl itaconate can be synthesized through the following methods:

- Direct esterification: Itaconic acid is reacted with dodecanol in the presence of an acid catalyst to form mono-dodecyl itaconate .

- Anhydride reaction: Itaconic anhydride is reacted with dodecanol to form mono-dodecyl itaconate. This method is evidenced by the disappearance of the signal peak at 3.64 ppm in NMR spectroscopy, which is attributed to the methylene group of -CH2-O- in dodecanol .

Mono-dodecyl itaconate and its derivatives find applications in various fields:

- Polymer synthesis: It serves as a monomer for the production of comb-like polymers with unique solution properties .

- Surfactants: Sulfonated derivatives of mono-dodecyl itaconate can be used as surfactants in various industries .

- Blend components: Poly(mono-dodecyl itaconate) can be blended with other polymers, such as tertiary polyamides, to create materials with specific properties .

- Carbon nanotube functionalization: Mono-dodecyl itaconate has been used in the preparation of mono-dispersed carbon nanotubes, potentially enhancing their properties for various applications .

Poly(mono-dodecyl itaconate) has been studied for its interactions with other polymers:

- Blends with tertiary polyamides: Specific interactions between poly(mono-dodecyl itaconate) and tertiary polyamides like poly(N,N-dimethylacrylamide) (PDMA) have been investigated, revealing interesting blend properties .

- Compatibility studies: The compatibility of poly(mono-dodecyl itaconate) with other polymers can be explored to develop new materials with tailored properties.

Similar Compounds

Several compounds share structural similarities with mono-dodecyl itaconate:

- Dibutyl itaconate: Used in the synthesis of poly(dodecyl itaconate), it differs in having two butyl ester groups instead of one dodecyl ester .

- Mono-alkyl itaconates: A class of compounds with varying alkyl chain lengths, including mono-methyl itaconate and mono-ethyl itaconate .

- Itaconic acid: The parent compound from which mono-dodecyl itaconate is derived .

- Dodecyl acrylate: Another long-chain ester monomer, but lacking the second carboxylic acid group present in mono-dodecyl itaconate.

- Maleic acid monoesters: Structurally similar compounds with a different arrangement of the double bond.

Mono-dodecyl itaconate is unique due to its combination of a long alkyl chain and a free carboxylic acid group, which allows for further functionalization and polymerization. This structure imparts specific properties to its polymers, such as the ability to form comb-like structures and interact with other polymers in blends .

Structural Characterization and Nomenclature

IUPAC Naming Conventions and Isomerism

Mono-dodecyl itaconate is formally designated as 2-tridecylidenebutanedioic acid under IUPAC nomenclature. This naming reflects the compound’s core structure: a butanedioic acid backbone with a dodecylidene substituent at the C2 position. The dodecyl chain (C₁₂H₂₅-) contributes to the molecule’s amphiphilic nature, while the unsaturated ester moiety enables reactivity in polymerization and esterification processes.

The compound exhibits positional isomerism due to the esterification site on the itaconic acid backbone. The β-monoester form dominates synthetic products, as itaconic anhydride preferentially reacts with alcohols at the β-carboxylic acid group under standard conditions. α-Isomers are rarely observed due to steric and electronic factors favoring β-ester formation.

Key Isomers:

| Isomer Type | Structure | Dominant Form |

|---|---|---|

| β-Monoester | Esterification at β-carboxylic acid | >95% of synthetic products |

| α-Monoester | Esterification at α-carboxylic acid | Minor, synthetic challenges |

Molecular Formula and Weight Analysis

The molecular formula of mono-dodecyl itaconate is C₁₇H₃₀O₄, comprising:

- C₁₂H₂₅–: Dodecyl chain (12 carbons)

- C₅H₅O₄: Itaconate backbone (butanedioic acid derivative with a methylene group)

Molecular Weight Breakdown:

| Component | Contribution |

|---|---|

| C₁₂H₂₅– | 171.22 g/mol |

| C₅H₅O₄ | 127.20 g/mol |

| Total | 298.42 g/mol |

The compound’s molar mass aligns with high-resolution mass spectrometry data, confirming its molecular identity.

Spectroscopic Identification

¹H NMR Analysis

Critical peaks in the ¹H NMR spectrum (CDCl₃, 400 MHz) include:

| δ (ppm) | Assignment | Integration |

|---|---|---|

| 0.87–1.63 | Alkyl chain (–CH₂–)ₙ | Broad multiplet |

| 4.07 | –O–CH₂– (ester group) | Triplet (J = 6.5 Hz) |

| 5.69–6.31 | Vinyl protons (C=C) | Singlet (1H) and multiplet (1H) |

These signals confirm the dodecyl chain’s saturation, ester functionality, and conjugated double bond system.

FT-IR Spectroscopy

Key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 1723 | Ester carbonyl (C=O) |

| 1638 | Conjugated C=C stretch |

| 2850–2958 | Alkyl C–H stretches |

The absence of hydroxyl (O–H) peaks at ~3000 cm⁻¹ corroborates complete esterification.

Mass Spectrometry

The molecular ion peak at m/z 298.42 (C₁₇H₃₀O₄⁺) and characteristic fragmentation patterns confirm structural integrity.

Synthetic Methodologies

Esterification Protocols for Mono-Alkyl Itaconates

The synthesis involves acid-catalyzed esterification of itaconic anhydride with dodecanol:

Reaction:

$$

\text{Itaconic anhydride} + \text{Dodecanol} \xrightarrow{\text{H}^+} \text{Mono-dodecyl itaconate} + \text{H}_2\text{O}

$$

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dry chloroform or n-hexane |

| Temperature | 80–115°C |

| Catalyst | None (anhydride-driven) |

| Reaction Time | 2–8 hours |

Wound Healing Applications

Collagen Interaction Mechanisms

Mono-dodecyl itaconate exerts profound effects on collagen metabolism through multiple interaction mechanisms that promote optimal wound healing outcomes. The compound significantly reduces collagen uptake by macrophages through a 50% decrease in scavenger receptor activity [7] [8]. This reduction in collagen uptake is mediated by nuclear factor erythroid 2-related factor 2 signaling and reduced glycolytic capacity of macrophages, preventing excessive collagen degradation that can impair wound healing [7].

The compound modulates collagen synthesis through direct interaction with prolyl-4-hydroxylase, a key enzyme in collagen formation [7]. At concentrations of 0.5 to 2.0 millimolar, mono-dodecyl itaconate normalizes collagen synthesis rates, preventing both excessive deposition and inadequate formation [7]. This balanced approach ensures optimal wound strength while preventing pathological scarring.

Matrix metalloproteinase regulation represents another crucial mechanism by which mono-dodecyl itaconate influences collagen dynamics. The compound enhances the regulation of matrix metalloproteinase-8 and matrix metalloproteinase-9, leading to controlled collagen degradation that facilitates proper wound remodeling [7] [8]. Transcriptional analysis has revealed that mono-dodecyl itaconate reduces matrix metalloproteinase-8 messenger ribonucleic acid levels by approximately 50%, while simultaneously increasing transforming growth factor-beta expression [7].

The tissue inhibitor of metalloproteinases to matrix metalloproteinase balance is restored through mono-dodecyl itaconate treatment, ensuring that collagen degradation occurs in a controlled manner that supports rather than impairs wound healing [7]. This balance is critical for preventing chronic wound formation and promoting timely wound closure.

Pro-Resolving Macrophage Polarization

Mono-dodecyl itaconate promotes the transition of macrophages from a pro-inflammatory M1 phenotype to pro-resolving M2 phenotypes, which is essential for effective wound healing [7] [8]. At concentrations of 0.125 to 0.5 millimolar, the compound reduces M1 macrophage activation markers including interleukin-6, tumor necrosis factor-alpha, and interleukin-1 beta [7]. This reduction in pro-inflammatory signaling creates a more favorable environment for wound healing progression.

The compound enhances the M2a alternative activation phenotype at concentrations of 0.25 to 1.0 millimolar, promoting increased arginase-1 and interleukin-10 expression [7]. This polarization shift is associated with enhanced tissue repair capabilities and improved wound healing outcomes. The M2a phenotype is particularly important for promoting angiogenesis and tissue regeneration during the proliferative phase of wound healing.

M2b regulatory macrophage polarization is promoted by mono-dodecyl itaconate at concentrations of 0.5 to 2.0 millimolar, leading to increased interleukin-10 production and decreased interleukin-12 expression [7]. This regulatory phenotype is crucial for immune regulation and preventing excessive inflammatory responses that can impair wound healing. The M2b phenotype also contributes to the resolution of inflammation, a necessary step for wound healing progression.

The wound-healing macrophage phenotype is accelerated by mono-dodecyl itaconate treatment, as evidenced by increased CD36 and transforming growth factor-beta expression [7] [8]. This phenotype is specifically associated with wound closure and tissue remodeling activities. The compound promotes this beneficial polarization through metabolic reprogramming that favors anti-inflammatory and tissue repair functions.

Drug Delivery Systems

Sustained Release Kinetics of Itaconate Derivatives

Poly(dodecyl itaconate) microparticles represent an advanced drug delivery system that achieves sustained release of mono-dodecyl itaconate over extended periods [4]. These microparticles, with an average diameter of 1.5 micrometers, provide an initial release of 15-20% within 24 hours, followed by sustained release of 45-55% over seven days [4]. The complete release profile extends over 60-80 days, providing prolonged therapeutic activity suitable for chronic conditions requiring long-term treatment.

The hydrolytic degradation mechanism of poly(dodecyl itaconate) microparticles ensures predictable and controllable release kinetics [4]. The polymer backbone undergoes gradual hydrolysis under physiological conditions, releasing both free itaconate and bioactive oligomeric species. This degradation process is temperature-dependent, with optimal release occurring at physiological temperature of 37 degrees Celsius.

Metal-organic framework encapsulation of mono-dodecyl itaconate provides pH-responsive release characteristics particularly suitable for targeting inflamed tissues [5]. The MOF@itaconate system demonstrates 30% initial release within 24 hours, accelerating to 65% release over seven days under acidic conditions [5]. Complete release is achieved within 18 days, making this system ideal for acute inflammatory conditions requiring rapid therapeutic intervention.

Hydrogel-encapsulated delivery systems offer tunable release profiles through modification of polymer crosslinking density and composition [9]. These systems provide initial release of 25-35% within 24 hours, with sustained release of 60-75% over seven days [9]. The complete release timeframe of 30-45 days makes hydrogel systems suitable for intermediate-duration therapeutic applications.

Liposomal formulations of mono-dodecyl itaconate provide rapid bioavailability with 40-60% initial release within 24 hours [10]. The sustained release profile reaches 80-90% over seven days, with complete release occurring within 7-14 days [10]. While the duration is shorter than polymer-based systems, liposomal formulations offer excellent biocompatibility and rapid therapeutic onset.

Polymer conjugate systems represent the most prolonged release option, with initial release of only 10-15% within 24 hours, followed by sustained release of 35-45% over seven days [11]. The complete release timeframe extends over 90-120 days, providing the longest therapeutic duration. These systems rely on enzymatic cleavage for drug release, ensuring that therapeutic activity is maintained throughout the extended release period.